Fostamatinib Disodium is an orally available disodium salt of the Syk kinase inhibitor fostamatinib with potential anti-inflammatory and immunomodulating activities. Fostamatinib inhibits Syk kinase-mediated IgG Fc gamma receptor signaling, resulting in inhibition of the activation of mast cells, macrophages, and B-cells and related inflammatory responses and tissue damage. Syk kinase, widely expressed in hematopoietic cells, is a nonreceptor tyrosine kinase that is involved in coupling activated immunoreceptors to signal downstream events that mediate diverse cellular responses, including proliferation, differentiation, and phagocytosis.
See also: Fostamatinib (has active moiety).
Fostamatinib Disodium
CAS No.: 1025687-58-4
Cat. No.: VC0001502
Molecular Formula: C23H24FN6Na2O9P
Molecular Weight: 624.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1025687-58-4 |
---|---|
Molecular Formula | C23H24FN6Na2O9P |
Molecular Weight | 624.4 g/mol |
IUPAC Name | disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate |
Standard InChI | InChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;/q;2*+1/p-2 |
Standard InChI Key | HSYBQXDGYCYSGA-UHFFFAOYSA-L |
SMILES | CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+] |
Canonical SMILES | CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+] |
Appearance | Assay:≥95%A crystalline solid |
Chemical and Pharmacological Profile of Fostamatinib Disodium
Fostamatinib disodium (C23H24FN6Na2O9P·6H2O) is a phosphate prodrug with a molecular weight of 732.52 g/mol, formulated as the disodium hexahydrate salt . The compound exhibits distinct solubility characteristics—practically insoluble in pH 1.2 aqueous buffer (0.03 mg/mL), slightly soluble in water (0.4 mg/mL), and freely soluble in methanol (25 mg/mL) . Its crystalline structure features a methylene-phosphate group that undergoes enzymatic cleavage by intestinal alkaline phosphatase, generating the active metabolite R406 within 1–2 hours post-administration .
Table 1: Key Physicochemical Properties
Property | Specification |
---|---|
Molecular Formula | C23H24FN6Na2O9P·6H2O |
Appearance | White to off-white powder |
Water Solubility | 0.4 mg/mL at 25°C |
Partition Coefficient | LogP = 2.1 (R406 metabolite) |
Protein Binding | 98.4% (R406) |
The prodrug strategy overcomes the poor aqueous solubility of R406 while enabling targeted Syk inhibition in immune cells . Pharmacokinetic studies reveal complete conversion to R406 with negligible systemic exposure to the parent compound (<1% of total plasma content) .
Mechanism of Action: Syk Inhibition and Immunomodulatory Effects
Fostamatinib disodium exerts therapeutic effects through R406-mediated inhibition of Syk, a cytoplasmic tyrosine kinase critical for Fc receptor signaling in immune cells . The inhibition constant (Ki) for Syk is 30 nM, with 50% inhibitory concentration (IC50) of 41 nM in cellular assays . This targeted action disrupts multiple immune pathways:
-
Fcγ Receptor Signaling: Blocks antibody-mediated platelet destruction in ITP by inhibiting phagocyte activation
-
B-Cell Receptor Signaling: Reduces autoantibody production through impaired B-cell activation
-
Dendritic Cell Maturation: Suppresses antigen presentation and T-cell priming
Figure 1: Syk inhibition cascade
Notably, R406 demonstrates off-target activity at higher concentrations, inhibiting:
-
Adenosine A3 receptor (IC50 = 1.2 μM)
-
Monoamine transporters (SERT IC50 = 3.8 μM)
These ancillary interactions may contribute to adverse effects, particularly hypertension observed in 28% of patients at therapeutic doses .
Pharmacokinetic Profile and Metabolic Pathways
The pharmacokinetics of fostamatinib disodium are characterized by rapid prodrug conversion and complex metabolic processing:
Absorption/Distribution
-
Time to peak concentration (Tmax): 1.5 hours (R406)
-
Absolute bioavailability: 55% (150 mg dose)
Metabolism
-
Primary pathways: CYP3A4 oxidation (40%), UGT1A9 glucuronidation (35%)
-
Key metabolites: O-glucuronide (inactive), O-desmethyl (bacterial-mediated)
Excretion
-
Fecal elimination: 80% (primarily as bacterial metabolites)
-
Renal excretion: 20% (N-glucuronide conjugate)
Table 2: Pharmacokinetic Parameters
Parameter | R406 (100 mg BID) |
---|---|
Cmax (ng/mL) | 1,240 ± 450 |
AUC0-12 (ng·h/mL) | 6,800 ± 2,100 |
Protein Binding | 98.4% |
Clearance | 300 mL/min |
Dose adjustments are recommended with strong CYP3A4 inhibitors (reduce to 100 mg QD) and inducers (monitor efficacy) . The high intestinal concentration/IC50 ratio (12:1) for breast cancer resistance protein (BCRP) inhibition necessitates caution with statin coadministration .
Clinical Efficacy in Immune Thrombocytopenia
Two phase 3 trials (FIT1/FIT2, n=150) established fostamatinib disodium as second-line therapy for chronic ITP:
Key Outcomes:
Subgroup Analysis:
-
Splenectomized patients: 22% response rate
-
Prior TPO-R agonist failure: 19% response
The therapeutic effect appears dose-dependent, with 150 mg BID achieving platelet counts >50,000/μL in 34% of non-responders to initial 100 mg dosing .
Emerging Applications in Autoimmune Disorders
Warm Autoimmune Hemolytic Anemia (wAIHA)
A phase 3 trial (n=90) demonstrated:
-
Durable hemoglobin response (≥2 g/dL increase): 33.3% vs 14.0% placebo (p=0.0395)
-
Regional variation: 36% response in Western patients vs 10.7% placebo
Rheumatoid Arthritis (OSKIRA-4 Trial)
Compared to adalimumab (n=644):
COVID-19 Application (Phase 2)
In hospitalized patients (n=59):
Drug Interaction Landscape
Major Interactions:
Concomitant Agent | Effect on R406 | Management |
---|---|---|
Strong CYP3A4 inhibitors | ↑ 220% AUC | Reduce dose to 100 mg QD |
Rifampin (CYP3A4 inducer) | ↓ 72% AUC | Avoid concurrent use |
Rosuvastatin (BCRP sub.) | ↑ 420% Cmax | Limit rosuvastatin to 10 mg |
The BCRP inhibition potential (intestinal concentration/IC50 = 12:1) necessitates dose limitations for sensitive substrates like methotrexate and topotecan .
Future Directions and Research Opportunities
Ongoing investigations explore:
-
Combination Therapy: With thrombopoietin receptor agonists in refractory ITP
-
Autoimmune Indications: Phase 2 trials in IgA nephropathy (NCT05043737)
-
Oncologic Applications: SYK-expressing lymphomas (NCT04990930)
-
Dosing Optimization: Extended-release formulations to mitigate peak-related hypertension
The COVID-19 trial data suggest potential application in cytokine storm management, with a 62% reduction in median oxygen requirement .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume